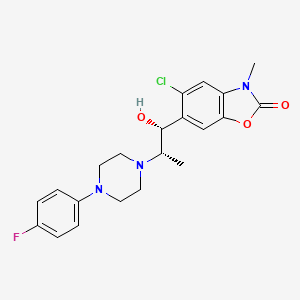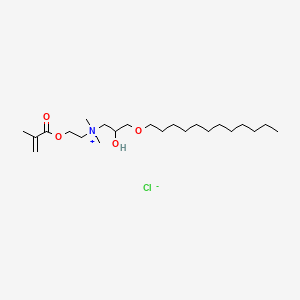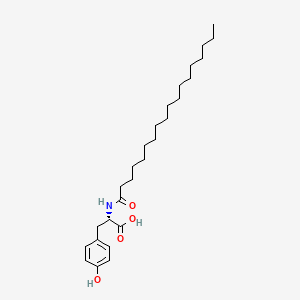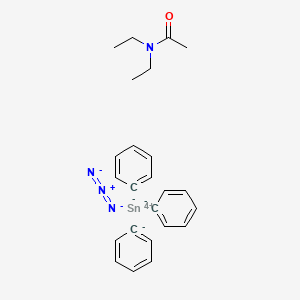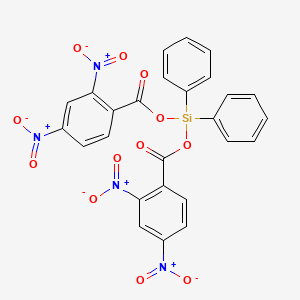
Diphenylsilanediol bis(2,4-dinitrobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylsilanediol bis(2,4-dinitrobenzoate): is a chemical compound characterized by its unique structure, which includes a diphenylsilanediol core and two 2,4-dinitrobenzoate groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Diphenylsilanediol bis(2,4-dinitrobenzoate) typically begins with diphenylsilanediol and 2,4-dinitrobenzoic acid.
Reaction Conditions: The reaction involves esterification, where diphenylsilanediol reacts with 2,4-dinitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified through recrystallization from an appropriate solvent, such as dichloromethane or ethyl acetate.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time to optimize yield and purity.
Types of Reactions:
Oxidation: Diphenylsilanediol bis(2,4-dinitrobenzoate) can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro groups to amino groups, resulting in different derivatives.
Substitution: Substitution reactions can occur at the silicon atom, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Amino derivatives resulting from the reduction of nitro groups.
Substitution Products: New compounds formed by substituting groups at the silicon atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Diphenylsilanediol bis(2,4-dinitrobenzoate) is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: The compound is utilized in biological studies to investigate its interactions with biological macromolecules. Medicine: Industry: Used in the production of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The compound exerts its effects through its interactions with molecular targets and pathways. The exact mechanism depends on the specific application, but it generally involves binding to specific sites on enzymes or receptors, leading to biological or chemical changes.
Vergleich Mit ähnlichen Verbindungen
Diphenylsilanediol: A related compound without the dinitrobenzoate groups.
Diphenylsilanediol diacetate: Similar structure with acetate groups instead of dinitrobenzoate.
Diphenylsilanediol dimethoxide: Another derivative with methoxide groups.
Uniqueness: Diphenylsilanediol bis(2,4-dinitrobenzoate) is unique due to its dinitrobenzoate groups, which impart distinct chemical and physical properties compared to its analogs.
This comprehensive overview provides a detailed understanding of Diphenylsilanediol bis(2,4-dinitrobenzoate), its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
129459-89-8 |
|---|---|
Molekularformel |
C26H16N4O12Si |
Molekulargewicht |
604.5 g/mol |
IUPAC-Name |
[(2,4-dinitrobenzoyl)oxy-diphenylsilyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C26H16N4O12Si/c31-25(21-13-11-17(27(33)34)15-23(21)29(37)38)41-43(19-7-3-1-4-8-19,20-9-5-2-6-10-20)42-26(32)22-14-12-18(28(35)36)16-24(22)30(39)40/h1-16H |
InChI-Schlüssel |
QHPREWLYQOTJOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


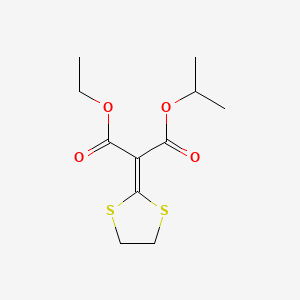
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
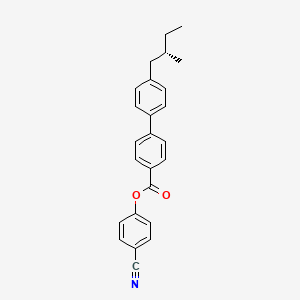
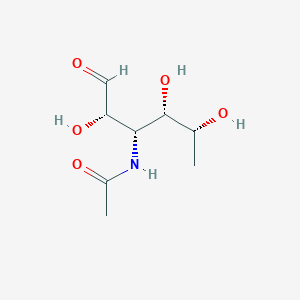
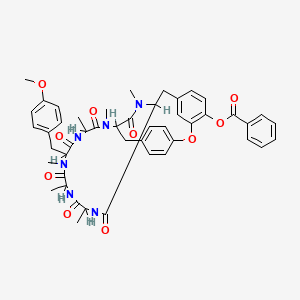
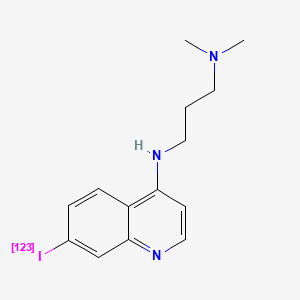
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)


